molecular formula C15H15F2N3O2 B2847849 2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid CAS No. 1775370-88-1

2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B2847849
CAS No.: 1775370-88-1
M. Wt: 307.301
InChI Key: QFCIVBGIURCDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid is a high-purity pyrimidine derivative designed for research and development applications. This compound is part of a class of substituted pyrimidines known for their significant potential in medicinal chemistry and drug discovery . Its molecular structure, which incorporates a 3,5-difluorobenzylamino group at the 2-position and an isopropyl group at the 4-position of the pyrimidine ring, is engineered to interact with specific biological targets. Similar pyrimidine-5-carboxylic acid scaffolds are frequently investigated as key intermediates or final compounds in the synthesis of protease inhibitors, kinase inhibitors, and other therapeutic agents . The primary research applications of this compound are in the field of pharmacology, where it serves as a valuable building block for the synthesis of more complex molecules. Its structural features are analogous to those found in compounds active against various disorders, suggesting potential utility for researchers studying related disease pathways . As a standard practice for research chemicals, this product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use, and proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2/c1-8(2)13-12(14(21)22)7-19-15(20-13)18-6-9-3-10(16)5-11(17)4-9/h3-5,7-8H,6H2,1-2H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCIVBGIURCDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)NCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid are Nitric oxide synthase, endothelial and Renin . Nitric oxide synthase is an enzyme that produces nitric oxide, a molecule that plays a crucial role in vascular regulation, immune response, and neurotransmission. Renin is an enzyme involved in the renin-angiotensin system which regulates blood pressure and fluid balance.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its targets. This includes the nitric oxide signaling pathway and the renin-angiotensin system. The downstream effects of these pathways include vasodilation, immune response modulation, neurotransmission, blood pressure regulation, and fluid balance.

Scientific Research Applications

Anticancer Applications

Recent studies highlight the anticancer properties of compounds structurally similar to 2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid. These compounds have demonstrated the ability to induce apoptosis and inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Mechanistic studies indicate that these compounds can activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have shown the capability to halt the cell cycle at the G2/M phase, thereby inhibiting cellular proliferation.
MechanismDescription
Apoptosis InductionTriggers programmed cell death in cancer cells.
Cell Cycle ArrestPrevents progression through the cell cycle, reducing proliferation.
Tubulin InhibitionDisrupts tubulin polymerization necessary for mitosis.
Kinase InhibitionInterferes with signaling pathways that promote cancer cell survival.

Neurological Applications

The compound's potential extends to neurological disorders, where it may offer neuroprotective effects. Research indicates that similar pyrimidine derivatives can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.28 to 10 μg/mL.
  • Neuroprotective Effects : Investigations into related compounds have shown their ability to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions such as Alzheimer's disease and Parkinson's disease .
  • Mechanistic Insights : Research has elucidated that these compounds may interact with specific molecular targets involved in cancer and neurological pathways, providing insights into their mechanisms of action .

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Group

The C5-carboxylic acid exhibits typical Brønsted acidity (pKa ~2–3 ) and participates in nucleophilic acyl substitution reactions.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProductReference
Esterification CH₂N₂ (diazomethane) in etherMethyl ester at C5 position
Amide Formation HATU/DIPEA with amines in DMFC5-carboxamide derivatives
Acyl Halide SOCl₂, PCl₅, or SOBr₂C5-acyl chloride intermediate

Mechanistic Notes :

  • Esterification with diazomethane proceeds via SN2 attack of carboxylate oxygen on methyl diazonium ion, releasing nitrogen gas .

  • Amide coupling employs carboxylate activation via HATU (uronium reagent), forming an O-acylisourea intermediate .

Reactivity of the (3,5-Difluorobenzyl)amino Substituent

The secondary amine at C2 participates in alkylation, acylation, and redox reactions.

Observed Transformations:

Reaction TypeConditionsOutcomeSource
Alkylation Alkyl halides in THF/K₂CO₃Tertiary amines
Acylation Acetyl chloride in DCMN-acetyl derivatives
Oxidation H₂O₂ or mCPBAPotential N-oxide formation

Structural Influences :

  • Fluorine atoms on the benzyl group enhance electron-withdrawing effects, reducing nucleophilicity of the amine but stabilizing intermediates via inductive effects .

Pyrimidine Ring Reactivity

The pyrimidine core undergoes electrophilic substitution at activated positions (C4, C6) and nucleophilic substitution under forcing conditions.

Documented Modifications:

Reaction TypeConditionsSite of ModificationReference
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)C6 (para to C5-COOH)
Nucleophilic Substitution NH₃/heat (C4-isopropyl displacement)Replacement of C4-iPr

Electronic Effects :

  • The C5-carboxylic acid deactivates the ring via conjugation, directing substitution to C4 or C6 .

  • Steric hindrance from the isopropyl group at C4 limits accessibility for bulky reagents .

Dimerization and Hydrogen Bonding

The carboxylic acid forms dimers via intermolecular hydrogen bonds, influencing solubility and melting behavior .

Thermodynamic Data :

  • Dimer dissociation energy: ~25–30 kJ/mol (estimated for similar acids) .

Bioconjugation and Prodrug Strategies

The compound has been functionalized for biomedical applications:

ApplicationReactionExample ProductSource
Prodrug Synthesis Esterification with PEG alcoholsWater-soluble prodrugs
Enzyme Targeting PMP adduct formation via PLP-dependent enzymesInactivator-enzyme complexes

Case Study :

  • Analog 4-[(3,5-difluorobenzyl)amino]pyrimidine-5-carboxamide derivatives inhibit ornithine aminotransferase (OAT) via covalent adduct formation with PLP cofactors .

Synthetic Routes and Key Intermediates

Synthesis involves multi-step strategies, including:

Table: Representative Synthetic Steps

StepStarting MaterialConditionsIntermediate/ProductYieldReference
1Ethyl 4-isopropylpyrimidine-5-carboxylateSNAr with 3,5-difluorobenzylamineEthyl 2-[(3,5-difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylate57–72%
2Ethyl ester intermediateNaOH/H₂O/EtOH hydrolysisTarget carboxylic acid85–90%

Critical Notes :

  • Step 1 uses nucleophilic aromatic substitution (SNAr) facilitated by electron-deficient pyrimidine rings .

  • Hydrolysis of esters to carboxylic acids proceeds via base-mediated saponification .

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming pyrimidine-derived amines .

  • Photolysis : UV light induces C-F bond cleavage in the benzyl group, generating radicals .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

The compound’s structural analogs, such as 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid (), highlight key differences in substituent chemistry and positioning, which influence physicochemical and biological properties.

Compound Position 2 Position 4 Position 6 Carboxylic Acid Position
Target Compound 3,5-Difluorobenzylamino Isopropyl None 5
Compound 4-Chlorobenzylsulfanyl 2-Methylpropyl 3-(Trifluoromethyl)anilino 5

Key Comparisons:

The amino group (-NH-) allows hydrogen bonding, which may strengthen target binding . Compound: The 4-chlorobenzylsulfanyl group introduces a sulfur atom (thioether), which lacks hydrogen-bonding capacity but increases steric bulk. Chlorine’s larger atomic radius compared to fluorine may reduce metabolic oxidation but increase steric hindrance .

Position 4 Substituents Isopropyl (Target) vs. Reduced steric effects may enhance binding affinity in the target compound .

Position 6 Substituents The Compound features a 3-(trifluoromethyl)anilino group at position 6, absent in the target compound. This trifluoromethyl group increases electron deficiency and may enhance interactions with aromatic residues in target proteins. Its absence in the target compound suggests a simplified pharmacophore, possibly favoring selectivity .

Carboxylic Acid at Position 5

  • Both compounds retain the carboxylic acid at position 5, a critical pharmacophore for ionic interactions (e.g., with lysine or arginine residues in enzymes). This group’s acidity (pKa ~4–5) ensures ionization at physiological pH, promoting solubility and target engagement .

Hypothetical Structure-Activity Relationships (SAR)

  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong the target compound’s half-life relative to the chloro-substituted analog .
  • Binding Interactions: The amino group in the target compound could form stronger hydrogen bonds with targets (e.g., kinases) compared to the thioether in , which relies on van der Waals interactions.

Q & A

Basic: How can computational methods be integrated to optimize the synthesis of 2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid?

Answer:
Computational strategies, such as quantum chemical reaction path searches, can predict favorable reaction pathways and intermediates. For example, state-of-the-art quantum calculations (e.g., density functional theory) identify transition states and thermodynamic parameters, enabling researchers to prioritize reaction conditions with minimal energy barriers. Coupled with information science, experimental data can be systematically analyzed to refine computational models, creating a feedback loop that accelerates reaction optimization . This approach reduces reliance on trial-and-error methods and focuses on key variables like solvent polarity, temperature, and catalyst selection.

Basic: What experimental design strategies are recommended for characterizing this compound’s physicochemical properties?

Answer:
A Design of Experiments (DoE) framework is critical. For instance, factorial designs can efficiently evaluate variables affecting solubility (e.g., pH, co-solvents) or crystallinity (e.g., cooling rates, antisolvent addition). Orthogonal arrays minimize experimental runs while capturing interactions between variables like temperature and stoichiometry . Analytical techniques such as HPLC (with ammonium acetate buffer at pH 6.5 for mobile phase compatibility) and NMR (using deuterated solvents for fluorine detection) should be prioritized for purity and structural validation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) during structural elucidation?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. To address this:

  • Use hyphenated techniques (e.g., LC-NMR-MS) to correlate retention time with spectral data.
  • Perform variable-temperature NMR to detect conformational changes or hydrogen bonding.
  • Validate via isotopic labeling (e.g., deuterium exchange) to confirm proton assignments.
    Cross-referencing with computational NMR chemical shift predictions (using software like Gaussian or ADF) can further reconcile discrepancies .

Advanced: What in silico strategies are effective for predicting bioactivity and guiding in vitro testing?

Answer:

  • Molecular docking : Use X-ray crystallography data of homologous targets (e.g., kinases or proteases) to model binding interactions, focusing on the fluorobenzyl and pyrimidine moieties for hydrophobic and hydrogen-bonding contributions .
  • Molecular dynamics simulations : Assess binding stability under physiological conditions (e.g., solvation models).
  • Pharmacophore mapping : Identify critical substituents (e.g., the isopropyl group’s steric role) to prioritize analogs for synthesis.
    Experimental validation should employ dose-response assays (e.g., IC50 determination) with positive/negative controls .

Basic: Which analytical techniques are critical for assessing the compound’s purity and stability under varying conditions?

Answer:

  • HPLC-DAD/UV : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect degradation products.
  • Thermogravimetric analysis (TGA) : Monitor thermal stability and hydrate/solvate formation.
  • Forced degradation studies : Expose the compound to heat, light, and oxidative (H2O2) conditions, followed by LC-MS to identify degradation pathways .
  • Karl Fischer titration : Quantify residual water content, which impacts crystallinity .

Advanced: How can structure-activity relationships (SAR) be systematically established for derivatives of this compound?

Answer:

  • Substituent scanning : Synthesize analogs with modifications at the difluorobenzyl (e.g., chloro vs. fluoro) or pyrimidine-carboxylic acid positions (e.g., ester vs. amide derivatives).
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models.
  • Biological assays : Test analogs against relevant targets (e.g., enzyme inhibition, cell viability) under standardized protocols (e.g., ATP concentration in kinase assays). Cross-reference with computational predictions to validate trends .

Advanced: How can researchers validate molecular docking predictions for the compound’s mechanism of action?

Answer:

  • Crystallographic validation : Co-crystallize the compound with its target protein to resolve binding modes (e.g., PDB deposition).
  • Site-directed mutagenesis : Modify key residues in the binding pocket (e.g., aspartate-to-alanine mutations) and measure activity changes.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to compare with docking scores.
    Discrepancies between in silico and experimental data may require re-parameterization of force fields or inclusion of solvent effects in simulations .

Basic: What strategies mitigate batch-to-batch variability during large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress and intermediate purity.
  • Design space optimization : Use response surface methodology (RSM) to define acceptable ranges for critical parameters (e.g., mixing speed, reagent stoichiometry) .
  • Quality-by-Design (QbD) : Predefine critical quality attributes (CQAs) like particle size distribution and polymorphic form .

Advanced: How can in vitro-in vivo correlation (IVIVC) studies be designed for pharmacokinetic profiling?

Answer:

  • In vitro assays : Measure solubility (e.g., biorelevant media simulating intestinal fluid), permeability (Caco-2 cells), and metabolic stability (microsomal incubation).
  • Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro data to predict absorption and clearance.
  • Rodent studies : Administer the compound intravenously and orally to calculate bioavailability (F%) and compare with model predictions. Adjust parameters (e.g., logP, pKa) to refine the IVIVC .

Advanced: What methodologies address discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Error analysis : Quantify uncertainties in computational models (e.g., docking score thresholds, solvation energy approximations).
  • Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility.
  • Experimental counter-screening : Test the compound against off-targets to identify unmodeled interactions.
    Revise computational parameters iteratively based on feedback from assay results .

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